3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid

Vue d'ensemble

Description

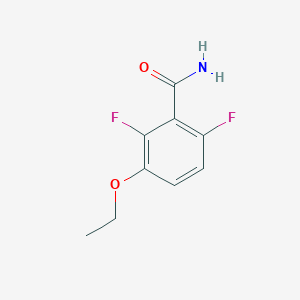

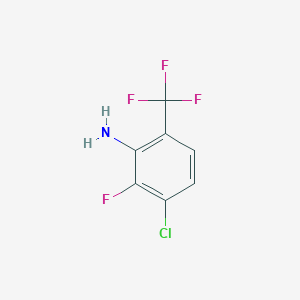

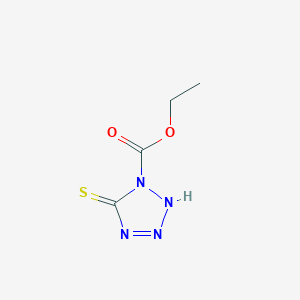

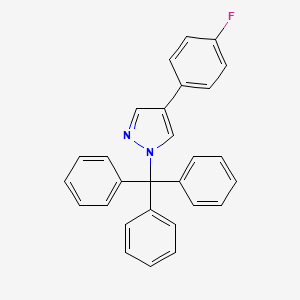

“3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H8ClF3O2 . It has a molecular weight of 252.62 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 308.3±52.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.0±3.0 kJ/mol . The flash point is 140.3±30.7 °C . The index of refraction is 1.485 .Applications De Recherche Scientifique

-

Agrochemical and Pharmaceutical Industries

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridines (TFMP) and its derivatives, which could potentially include “3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : Various methods of synthesizing TFMP derivatives have been reported . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

Pharmaceutical Industry

- Field : Pharmaceutical Industry .

- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA . This group could potentially include “3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid”.

- Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

-

Chemical Reactions

- Field : Chemistry .

- Application : 4-(Trifluoromethyl)phenylboronic acid, which could potentially be synthesized from “3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid”, can be used as a reactant in various chemical reactions .

- Methods : This compound can be used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .

- Results : The results of these reactions would depend on the specific reactants and conditions used .

-

Synthesis of 2-Thiooxazolidin-4-Ones

- Field : Organic Chemistry .

- Application : 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, which could potentially be synthesized from “3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid”, participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .

- Methods : The specific synthesis methods would depend on the reactants and conditions used .

- Results : The results of these reactions would depend on the specific reactants and conditions used .

-

Sorafenib Synthesis

- Field : Pharmaceutical Industry .

- Application : The IUPAC name of sorafenib is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide . The FDA has also granted it “Fast Track” designation for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

- Methods : The specific synthesis methods would depend on the reactants and conditions used .

- Results : Sorafenib has been approved by the FDA for the treatment of advanced hepatocellular carcinoma .

-

Ubrogepant Synthesis

- Field : Pharmaceutical Industry .

- Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .

- Methods : The specific synthesis methods would depend on the reactants and conditions used .

- Results : Ubrogepant has been approved by the FDA for the treatment of acute migraine .

-

Printable Electronics

- Field : Electronics .

- Application : Thiazole derivatives, which could potentially be synthesized from “3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid”, are used in printable electronics .

- Methods : The specific synthesis methods would depend on the reactants and conditions used .

- Results : The results of these reactions would depend on the specific reactants and conditions used .

-

Tubulin Polymerization Inhibitors

- Field : Biochemistry .

- Application : Terphenyl benzimidazoles, which could potentially be synthesized from “3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid”, are used as tubulin polymerization inhibitors .

- Methods : The specific synthesis methods would depend on the reactants and conditions used .

- Results : The results of these reactions would depend on the specific reactants and conditions used .

-

Aryl Ketones

- Field : Organic Chemistry .

- Application : Aryl ketones can be synthesized by cross-coupling reaction with acid chlorides . “3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid” could potentially be used in this process.

- Methods : The specific synthesis methods would depend on the reactants and conditions used .

- Results : The results of these reactions would depend on the specific reactants and conditions used .

-

Pest Control

- Field : Agrochemical Industry .

- Application : Trifluoromethylpyridine (TFMP) derivatives, which could potentially include “3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid”, are used in pest control .

- Methods : The specific synthesis methods would depend on the reactants and conditions used .

- Results : The presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust or mist, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIFEZHKSFPXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1398610.png)

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)